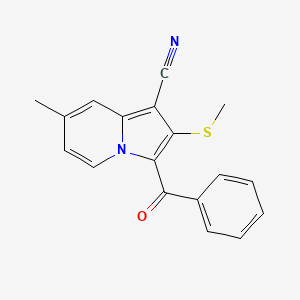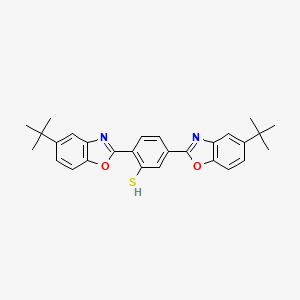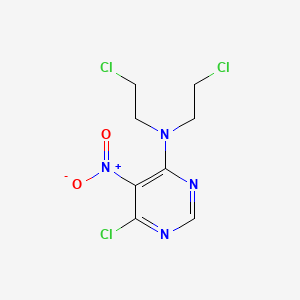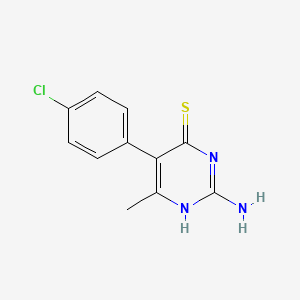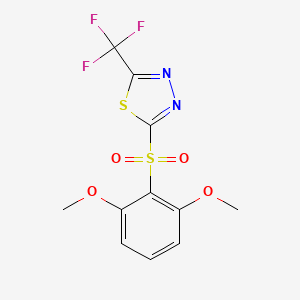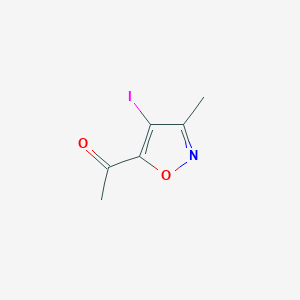
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C6H6INO2 and a molecular weight of 251.02 g/mol . It is characterized by the presence of an isoxazole ring substituted with an iodine atom and a methyl group, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide, making it a safer and more efficient route for industrial production .
Analyse Chemischer Reaktionen
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the iodo group and the isoxazole ring allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone can be compared with other similar compounds such as:
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an ethanone group.
(4-Iodo-3-methylisoxazol-5-yl)amine: This compound features an amine group in place of the ethanone group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H6INO2 |
|---|---|
Molekulargewicht |
251.02 g/mol |
IUPAC-Name |
1-(4-iodo-3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6INO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3 |
InChI-Schlüssel |
FPGLQWKKRCFTTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


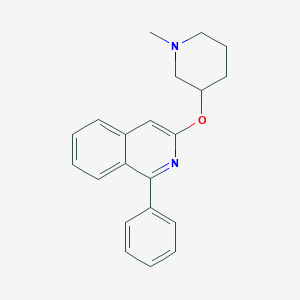

![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
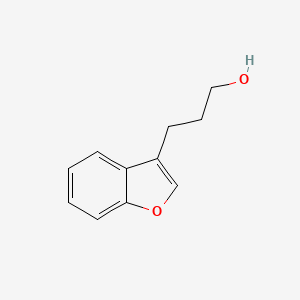
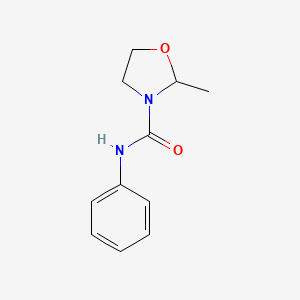

![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)

